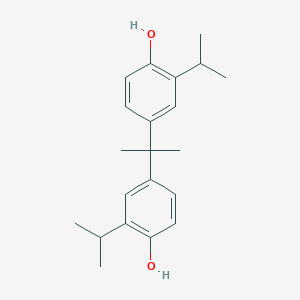
2,2-双(4-羟基-3-异丙基苯基)丙烷
描述
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is a useful research compound. Its molecular formula is C21H28O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21526. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分析研究
双酚G被用作分析研究的分析物,用于快速多残留测定土壤中双酚类似物,并进行在线衍生化 . 这意味着它可以在实验室环境中用于研究土壤样品中各种双酚化合物的存在和影响。
双酚A的衍生物
双酚G是双酚A的衍生物 . 双酚A广泛用于生产聚碳酸酯塑料和环氧树脂,这些材料用于许多消费品中。作为一种衍生物,双酚G可能共享这些应用中的某些应用,尽管需要进一步研究以确认这一点。
食品中的溶剂
双酚G已被用作某些人类食品中的溶剂 . 重要的是要注意,它在食品中的使用可能会受到监管,并且会接受安全评估。
水质检测
在饮用水中检测到低浓度的双酚G . 这表明它可以用在水质检测和监测中。
制药检测
双酚G用于制药检测 . 高质量的参考标准对于制药研究和开发中的准确结果是必要的。
属性
IUPAC Name |
4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(2)17-11-15(7-9-19(17)22)21(5,6)16-8-10-20(23)18(12-16)14(3)4/h7-14,22-23H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWIRZQYWANBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281401 | |
| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-54-8 | |
| Record name | Bisphenol G | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary concern surrounding Bisphenol G (2,2-Bis(4-hydroxy-3-isopropylphenyl)propane) and similar bisphenol analogues?
A: The primary concern with Bisphenol G (BPG) and its analogues stems from their ability to act as endocrine disruptors. These chemicals can mimic or interfere with the body's hormones, potentially leading to various health issues []. Research has shown that exposure to BPG, even at low levels, can impact neuroendocrine function, particularly in zebrafish models, leading to behavioral changes and intestinal issues [].
Q2: How does Bisphenol G's structure influence its inhibitory effects compared to other bisphenol analogues?
A: Studies indicate that the lipophilicity of a bisphenol analogue plays a crucial role in its inhibitory strength against human and rat 11β-HSD isoforms []. BPG, being more lipophilic than some other analogues, exhibits potent inhibition of human 11β-HSD1 []. Molecular docking studies suggest that both BPG and Bisphenol H can bind to the active site of this enzyme, forming a hydrogen bond with the catalytic residue Ser170 [].
Q3: What analytical methods have been employed to quantify Bisphenol G and other bisphenol analogues in food and environmental samples?
A3: Various analytical techniques have been utilized to detect and quantify BPG and its analogues. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method, often coupled with QuEChERS extraction, has proven effective in analyzing BPG and other bisphenols in complex matrices like canned foods and beverages [].
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technique offers excellent selectivity and sensitivity for quantifying trace levels of bisphenols in various samples. [, ].
Q4: Have any specific toxicological effects been observed in living organisms exposed to Bisphenol G?
A: Research has shown that BPG can induce significant neuroendocrine disruption in zebrafish, primarily through the gut-brain axis []. Exposure to BPG led to:
- Inhibition of neurotransmitter production: BPG exhibited a stronger inhibitory effect on neurotransmitters compared to BPA and BPAF [].
- Disruption of enteroendocrine cell distribution: This disruption was observed in neurod1:EGFP transgenic zebrafish, further suggesting an impact on neuroendocrine function [].
Q5: Are there any concerns regarding the presence of Bisphenol G in everyday products and its potential impact on human health?
A: Research has revealed the presence of BPG in various consumer products, particularly those intended for food contact []. While more research is needed to fully understand the long-term health effects of BPG exposure in humans, its presence in food and its potent endocrine-disrupting properties in animal models raise significant concerns. [, ].
Q6: Are there any ongoing efforts to find safer alternatives to Bisphenol G and similar compounds?
A: While the research papers provided do not delve into specific alternatives to BPG, the increasing awareness of the potential health risks associated with bisphenol analogues highlights the need for exploring safer alternatives. Research efforts are likely focused on developing materials and compounds with similar functionality but without the endocrine-disrupting properties of bisphenols [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azaspiro[4.5]decane](/img/structure/B86298.png)
![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)
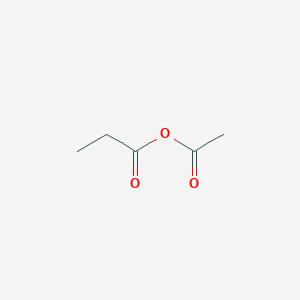
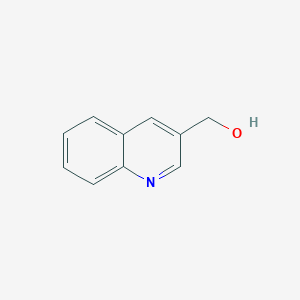
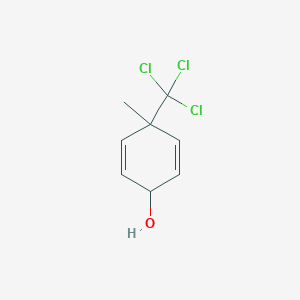
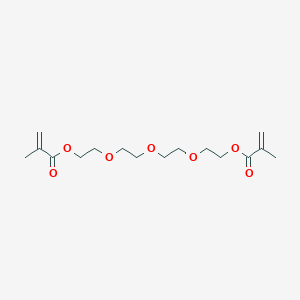
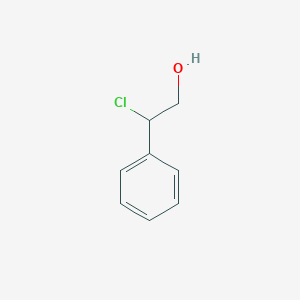
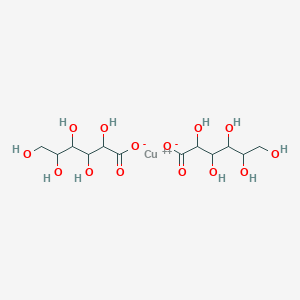
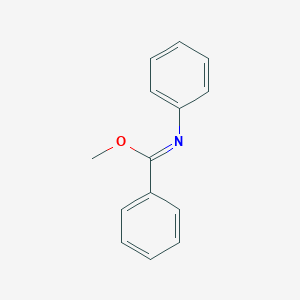
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)
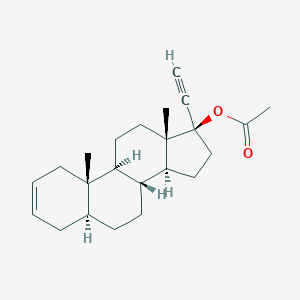
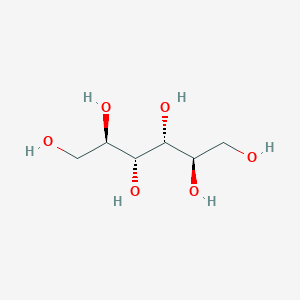
![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)

